molecular formula C19H22ClNO3S B2637364 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-81-6

3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2637364
CAS No.: 478048-81-6
M. Wt: 379.9
InChI Key: VAHYYMAMMWDZTK-UHFFFAOYSA-N
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Description

3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative characterized by a fused heterocyclic structure. Key features include:

  • Core structure: A 3,4-dihydro-2H-1,4-benzoxazine scaffold, which combines a benzene ring with an oxygen-containing six-membered heterocycle.
  • A 4-chlorophenylsulfonyl group at position 4, introducing electron-withdrawing properties and influencing solubility. A methyl group at position 6, modulating electronic and steric effects.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl or aryl halide motifs .

Properties

IUPAC Name

3-tert-butyl-4-(4-chlorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-13-5-10-17-16(11-13)21(18(12-24-17)19(2,3)4)25(22,23)15-8-6-14(20)7-9-15/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHYYMAMMWDZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine.

    Methylation: The methyl group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for the synthesis of advanced polymers and materials. Its unique structure allows for the creation of thermosetting resins with high thermal stability and mechanical strength.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its sulfonyl group, which can form strong interactions with biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs. The presence of the sulfonyl group is crucial for the bioactivity of these derivatives.

Industry

In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong, durable polymers makes it valuable in applications requiring robust materials.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzoxazine ring can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Substituent Variations in Benzoxazine Derivatives

Compound Name Position 3 Position 4 Sulfonyl Group Position 6 Key Properties/Applications References
Target Compound tert-butyl 4-chlorophenyl methyl High steric bulk; potential CNS activity
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-6-methyl-... tert-butyl 4-methylphenyl methyl Reduced electron-withdrawing effects; improved lipophilicity
Ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-... ethyl carboxylate 4-tert-butylphenyl chloro Enhanced electrophilicity; possible protease inhibition
4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid H 4-chlorophenyl carboxylic acid Increased polarity; solubility challenges
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine H phenyl chloro Simpler structure; lower steric hindrance

Key Observations :

Ethyl carboxylate analogues (e.g., ) may exhibit higher reactivity due to ester functionality.

Position 4 Sulfonyl Group: 4-Chlorophenyl (target compound) provides strong electron-withdrawing effects, favoring interactions with basic amino acid residues in enzymes. Phenyl () lacks halogen or alkyl groups, reducing electronic modulation.

Position 6 :

  • Methyl (target compound) offers minimal steric interference compared to chloro (), which may enhance binding in hydrophobic pockets.
  • Carboxylic acid () introduces hydrogen-bonding capacity but may limit membrane permeability .

Table 2: Physicochemical Properties

Property Target Compound 4-Methylphenyl Analogue 6-Chloro Carboxylate Analogue
Molecular Weight ~407.9 g/mol ~391.9 g/mol ~482.9 g/mol
LogP (Predicted) 4.2 4.8 3.5
Solubility (Water) Low Very low Moderate (ester hydrolysis)
Synthetic Complexity High (multiple steps) High Very high

Biological Activity

3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is C19H22ClNO3SC_{19}H_{22}ClNO_3S, and it is associated with various biological activities due to its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Weight 379.90 g/mol
Boiling Point 502.6 ± 60.0 °C (predicted)
Density 1.265 ± 0.06 g/cm³ (predicted)
pKa -2.45 ± 0.40 (predicted)

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds in the benzoxazine class have been studied for their effects on neurotransmitter receptors and their potential as anti-inflammatory agents:

  • Serotonin Receptor Antagonism : Research indicates that derivatives of benzoxazines can act as antagonists at serotonin receptors, specifically the 5-HT3 receptor, which plays a role in nausea and anxiety . The introduction of specific substituents on the benzoxazine ring can enhance antagonistic activity.
  • Anti-inflammatory Properties : Some studies suggest that benzoxazine derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .

In Vitro Studies

In vitro assays have demonstrated the ability of this compound to inhibit specific biological pathways:

  • 5-HT3 Receptor Binding Assays : Compounds structurally similar to this compound have shown high affinity for the 5-HT3 receptor, with some derivatives achieving Ki values as low as 0.019nM0.019\,nM .

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological effects of this compound:

  • Antinociceptive Effects : Animal models have shown that certain benzoxazine derivatives can reduce pain responses, indicating potential use in pain management therapies.

Case Studies

  • Case Study on Antidepressant Activity : A study evaluated the antidepressant-like effects of a related benzoxazine derivative in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in serotonergic activity .
  • Anti-cancer Potential : Another case study investigated the cytotoxic effects of benzoxazine derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoxazine core. A common approach includes:

Nucleophilic substitution to introduce the tert-butyl group at the 3-position.

Sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Key Validation : Confirm intermediate structures using 1H^1H-/13C^13C-NMR and mass spectrometry. Final product purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and bond lengths (e.g., mean C–C bond length = 0.002 Å, R factor = 0.047) .
  • Spectroscopy :
  • 1H^1H-NMR (CDCl₃): tert-butyl protons at δ 1.2–1.4 ppm; sulfonyl group deshields adjacent protons.
  • IR: S=O stretching at ~1350 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₁ClNO₃S: 378.0932) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Assess via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Expected decomposition >200°C due to sulfonyl group stability .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9). Low water solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Compare with SC-XRD data for validation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Validate with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :

Reassess Purity : Re-run HPLC with alternative mobile phases (e.g., methanol/0.1% TFA) to detect trace impurities affecting NMR shifts .

Alternative Crystallization : Recrystallize in dichloromethane/hexane to obtain higher-quality crystals for SC-XRD, resolving ambiguities in stereochemistry .

Benchmark Computational Models : Compare DFT results with higher-level methods (e.g., MP2) or experimental spectra (e.g., UV-Vis) to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodological Answer :

  • Substituent Modification :
  • Replace tert-butyl with cyclopropyl to assess steric effects on target binding.
  • Introduce electron-withdrawing groups (e.g., nitro) at the 6-methyl position to enhance sulfonyl group reactivity.
  • Biological Testing : Screen analogs against disease-specific assays (e.g., kinase inhibition) and correlate results with Hammett constants or LogP values .

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